3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
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Overview
Description
3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Introduction of the pyrrolidine group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyrazole ring with pyrrolidine.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrrolidine ring.
Reduction: Reduction reactions could target the bromine atom or the pyrazole ring.
Substitution: The bromine atom on the pyrazole ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while substitution of the bromine atom could yield a variety of functionalized pyrazoles.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly as a modulator of biological targets such as enzymes or receptors.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It may serve as a tool compound for studying biological processes or as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-bromo-5-(pyrrolidin-2-yl)-1H-pyrazole: Similar structure but without the hydrochloride salt.
3-bromo-1-methyl-5-(piperidin-2-yl)-1H-pyrazole: Similar structure with a piperidine ring instead of a pyrrolidine ring.
3-chloro-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is unique due to the presence of the bromine atom and the pyrrolidine ring, which may confer specific chemical and biological properties. The hydrochloride salt form may also enhance its solubility and stability.
Properties
CAS No. |
2763759-91-5 |
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Molecular Formula |
C8H13BrClN3 |
Molecular Weight |
266.6 |
Purity |
95 |
Origin of Product |
United States |
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